molecular formula C7H12O2 B1367402 3-Cyclobutylpropanoic acid CAS No. 4415-84-3

3-Cyclobutylpropanoic acid

Cat. No. B1367402
CAS RN: 4415-84-3
M. Wt: 128.17 g/mol
InChI Key: VNCXJXZUMVHKNG-UHFFFAOYSA-N
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Description

3-Cyclobutylpropanoic acid is a chemical compound with the molecular formula C7H12O2 . It is also known by other names such as Cyclobutanepropanoic acid and 3-CYCLOBUTYL-PROPIONIC ACID .


Molecular Structure Analysis

The molecular structure of 3-Cyclobutylpropanoic acid consists of a cyclobutyl group attached to a propanoic acid group . The InChI code for this compound is InChI=1S/C7H12O2/c8-7(9)5-4-6-2-1-3-6/h6H,1-5H2,(H,8,9) . The Canonical SMILES representation is C1CC(C1)CCC(=O)O .


Physical And Chemical Properties Analysis

3-Cyclobutylpropanoic acid has a molecular weight of 128.17 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a complexity of 106 and a topological polar surface area of 37.3 Ų .

Scientific Research Applications

Synthesis Methods

3-Cyclobutylpropanoic acid has been synthesized with an efficient method suitable for industrial production. The synthesis process involves condensation and decarboxylation, employing materials like bromomethyl cyclobutane and diethyl malonate. This method yields an 83% total yield of the target compound, signifying its potential for large-scale production (Liu Xian-hua, 2010).

Production from Renewable Resources

3-Cyclobutylpropanoic acid is linked to 3-hydroxypropanoic acid (3-HP), a valuable platform chemical used in various industrial applications. 3-HP can be produced from renewable resources and serves as a precursor for several chemicals, such as acrylic acid and its derivatives. It is also used in bioplastic production. Recent advances in metabolic engineering and synthetic biology have enhanced the bio-production of 3-HP, highlighting the importance of 3-cyclobutylpropanoic acid in the context of sustainable chemical production (C. Jers et al., 2019).

Chemical Building Blocks

3-Cyclobutylpropanoic acid is associated with 3-hydroxypropionic acid, which is considered a potential building block for organic synthesis or high-performance polymers. Despite the challenges in large-scale processing, there are ongoing efforts in developing eco-sustainable processes for producing this compound. This highlights the potential of 3-cyclobutylpropanoic acid in green chemistry and its applications in creating environmentally friendly materials (C. Pina et al., 2011).

Potential in Bioengineering and Biotechnology

Research into the biosynthetic pathways for producing 3-hydroxypropionic acid, related to 3-cyclobutylpropanoic acid, provides insights into how microbes can be engineered to produce this chemical from renewable sources. This opens up possibilities for the use of 3-cyclobutylpropanoic acid in bioengineering and biotechnological applications, offering an alternative to traditional chemical synthesis methods (Xinglin Jiang et al., 2009).

properties

IUPAC Name

3-cyclobutylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7(9)5-4-6-2-1-3-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCXJXZUMVHKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522771
Record name 3-Cyclobutylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutylpropanoic acid

CAS RN

4415-84-3
Record name 3-Cyclobutylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclobutylpropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Cyclobutylmethyl-malonic acid (1.20 g, 6.9 mmol) was heated at 195° C. for 2 h. After this time, the resulting brown solution was cooled to 25° C. and diluted with a 90/10 methylene chloride/methanol solution (50 mL). The organics were then washed with a saturated aqueous sodium chloride solution, concentrated in vacuo and azeotroped with acetonitrile (2×10 mL) to afford 3-cyclobutyl-propionic acid (770 mg, 85%) as brown oil. The material was used without further purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
methylene chloride methanol
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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